

An In-depth Technical Guide to Azido-PEG16-acid: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG16-acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Azido-PEG16-acid**, a heterobifunctional polyethylene glycol (PEG) linker. It is designed to be a valuable resource for researchers in bioconjugation, drug delivery, and materials science, offering detailed information on its physicochemical properties, reactivity, and protocols for its use in common bioconjugation techniques.

Core Properties of Azido-PEG16-acid

Azido-PEG16-acid is a versatile chemical tool featuring a terminal azide group and a carboxylic acid, separated by a 16-unit polyethylene glycol spacer. This structure allows for orthogonal conjugation strategies: the azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid can be activated to form stable amide bonds with primary amines. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates and provides spatial separation between the conjugated molecules.

Quantitative Data Summary

The key quantitative properties of **Azido-PEG16-acid** are summarized in the table below for easy reference.

Property	Value
Molecular Weight	819.94 g/mol [1]
Molecular Formula	C ₃₅ H ₆₉ N ₃ O ₁₈ [1][2]
Linker Length (Calculated)	Approximately 6.2 nm (62 Å)

Note on Linker Length Calculation: The linker length was estimated by summing the average bond lengths of the atoms in the linker's backbone in a fully extended conformation. This provides an approximate maximum length of the spacer arm.

Experimental Protocols

Azido-PEG16-acid's dual functionality allows for its use in two primary types of conjugation reactions. Below are detailed protocols for each.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of **Azido-PEG16-acid** to an alkyne-containing molecule.

Materials:

- **Azido-PEG16-acid**
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO or DMF for dissolving reagents

- Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Azido-PEG16-acid** in DMSO or DMF.
 - Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
 - Prepare a stock solution of CuSO_4 in water.
 - Prepare a fresh stock solution of sodium ascorbate in water.
 - Prepare a stock solution of THPTA in water.
- Reaction Setup:
 - In a reaction vial, combine the alkyne-containing molecule and a molar excess of **Azido-PEG16-acid** in the reaction buffer.
 - In a separate tube, premix CuSO_4 and THPTA in a 1:5 molar ratio and let it stand for 3 minutes.
- Click Reaction:
 - Add the CuSO_4 /THPTA mixture to the solution containing the alkyne and azide.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
 - Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS).
- Purification:
 - Purify the conjugate using an appropriate method, such as SEC, to remove unreacted reagents and byproducts.

Protocol 2: Amine Coupling via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid end of **Azido-PEG16-acid** to a primary amine-containing molecule.

Materials:

- **Azido-PEG16-acid**
- Amine-containing molecule of interest
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Coupling buffer (e.g., PBS, pH 7.2-7.5)
- Quenching solution (e.g., hydroxylamine)
- DMSO or DMF for dissolving reagents
- Purification system (e.g., dialysis or SEC)

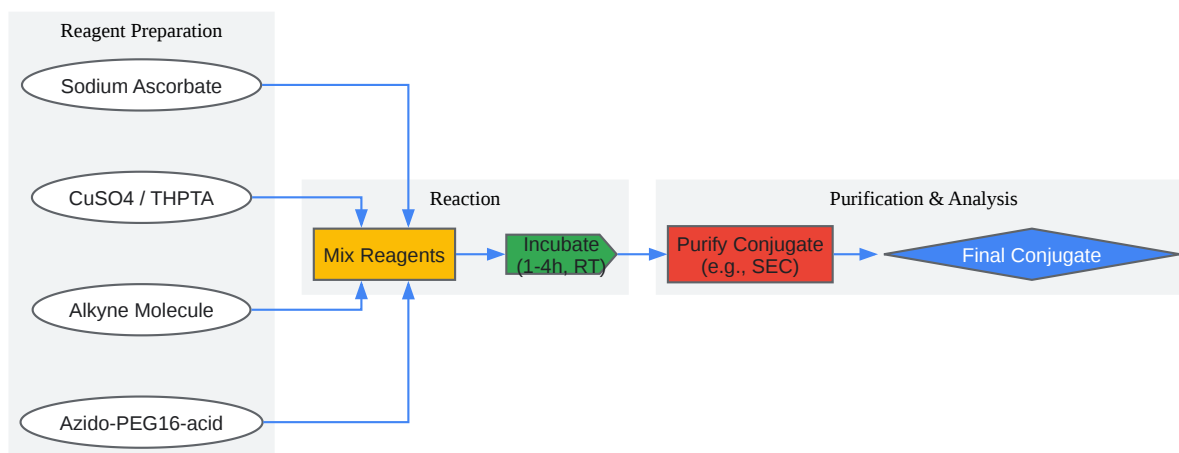
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Azido-PEG16-acid** in DMSO or DMF.
 - Dissolve the amine-containing molecule in the coupling buffer.
 - Prepare fresh solutions of EDC and NHS in the activation buffer.
- Activation of Carboxylic Acid:
 - Dissolve the **Azido-PEG16-acid** in the activation buffer.

- Add EDC and NHS to the **Azido-PEG16-acid** solution. A typical molar ratio is a 1.5- to 5-fold excess of EDC and NHS over the PEG-acid.
- Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Coupling Reaction:
 - Add the activated **Azido-PEG16-acid** solution to the amine-containing molecule solution.
 - Adjust the pH of the reaction mixture to 7.2-7.5 with the coupling buffer if necessary.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Quenching and Purification:
 - Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.
 - Purify the conjugate using a suitable method, such as dialysis or SEC, to remove unreacted molecules and byproducts.

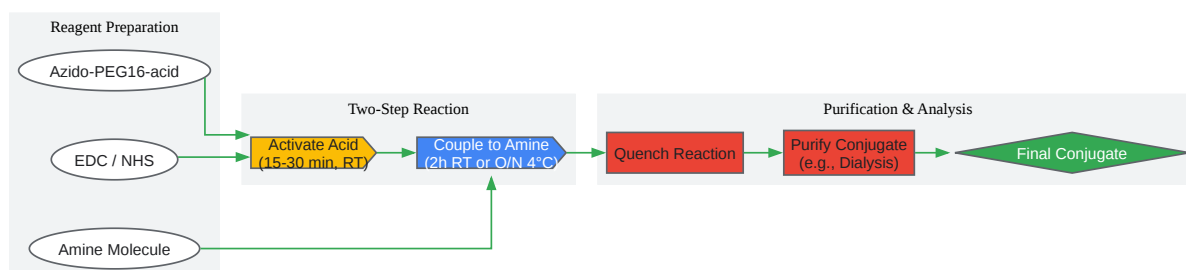
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for CuAAC conjugation using **Azido-PEG16-acid**.



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Caption: Workflow for amine coupling using **Azido-PEG16-acid**.

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References

- 1. Carbon–oxygen bond - Wikipedia [en.wikipedia.org]
- 2. Carbon–nitrogen bond - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Azido-PEG16-acid: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103801#azido-peg16-acid-molecular-weight-and-linker-length]

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